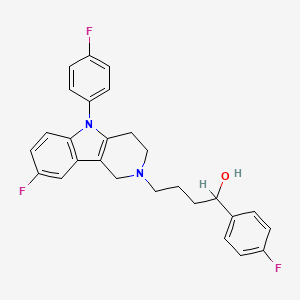
Flutroline
Cat. No. B1673499
Key on ui cas rn:
70801-02-4
M. Wt: 450.5 g/mol
InChI Key: OYGDOCFZQVGFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04698444
Procedure details


In a Parr bottle were combined 5% Pd/C (5 g of 50% water-wet), 8-fluoro-5-(p-fluorophenyl)-2-carbobenzoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (5.0 g, 0.0119 mole) in 100 ml ethyl acetate, and 5.5 grams (0.03 mole) 5-(p-fluorophenyl)-2-hydroxytetrahydrofuran in 100 ml ethyl acetate. The mixture was agitated and hydrogenated at 30-40 psig for 20 hours. The solution was filtered to recover catalyst, with ethyl acetate and CH2Cl2 wash. The filtrate and washes were concentrated in vacuo to a viscous oil. The oil was dissolved in 400 ml ethyl acetate and filtered. The solution was concentrated to an oil, diluted with 150 ml ether, and filtered to yield title product, 3.8 gm, m.p. 145°-149° C.
Name
8-fluoro-5-(p-fluorophenyl)-2-carbobenzoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
5 g
Type
reactant
Reaction Step One

Name
5-(p-fluorophenyl)-2-hydroxytetrahydrofuran
Quantity
5.5 g
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:8]2[N:7]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)[C:6]3[CH2:18][CH2:19][N:20]([C:22](OCC4C=CC=CC=4)=O)[CH2:21][C:5]=3[C:4]=2[CH:3]=1.[F:32][C:33]1[CH:38]=[CH:37][C:36]([CH:39]2[O:43]C(O)[CH2:41][CH2:40]2)=[CH:35][CH:34]=1>C(OCC)(=O)C.[Pd]>[F:17][C:14]1[CH:15]=[CH:16][C:11]2[N:7]([C:8]3[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=3)[C:6]3[CH2:5][CH2:21][N:20]([CH2:22][CH2:41][CH2:40][CH:39]([C:36]4[CH:35]=[CH:34][C:33]([F:32])=[CH:38][CH:37]=4)[OH:43])[CH2:19][C:18]=3[C:12]=2[CH:13]=1
|
Inputs


Step One
|
Name
|
8-fluoro-5-(p-fluorophenyl)-2-carbobenzoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=2C3=C(N(C2C=C1)C1=CC=C(C=C1)F)CCN(C3)C(=O)OCC3=CC=CC=C3
|
Step Two
|
Name
|
5-(p-fluorophenyl)-2-hydroxytetrahydrofuran
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C1CCC(O1)O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was agitated and hydrogenated at 30-40 psig for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover catalyst
|
WASH
|
Type
|
WASH
|
|
Details
|
with ethyl acetate and CH2Cl2 wash
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate and washes were concentrated in vacuo to a viscous oil
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil was dissolved in 400 ml ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated to an oil
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 150 ml ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=2C3=C(N(C2C=C1)C1=CC=C(C=C1)F)CCN(C3)CCCC(O)C3=CC=C(C=C3)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
